5-Ethoxy-2-methyl-3-phenylfuran
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Overview
Description
5-Ethoxy-2-methyl-3-phenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-methyl-3-phenylfuran can be achieved through several methods. One common approach involves the etherification of 5-hydroxymethylfurfural (HMF) using ethyl alcohol in the presence of an acid catalyst. This reaction typically occurs under solvent-free conditions at elevated temperatures, around 110°C, and can achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived HMF as a starting material. The process includes the dehydration of carbohydrates to produce HMF, followed by etherification to obtain the desired furan derivative. This method is advantageous due to its use of renewable resources and environmentally friendly reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-methyl-3-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the furan ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated furans.
Substitution: Halogenated furans.
Scientific Research Applications
5-Ethoxy-2-methyl-3-phenylfuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of biofuels and renewable chemicals due to its derivation from biomass
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-methyl-3-phenylfuran involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 5-Ethoxy-2-methyl-3-phenylfuran.
2,5-Furandicarboxylic Acid: Another furan derivative with applications in polymer production.
2(5H)-Furanone: Known for its reactivity and use in various chemical syntheses
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
58753-43-8 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-ethoxy-2-methyl-3-phenylfuran |
InChI |
InChI=1S/C13H14O2/c1-3-14-13-9-12(10(2)15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
ZROYDGGGTHCSRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(O1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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